molecular formula C15H17ClN4O2S B6424411 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2109410-43-5

8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B6424411
CAS No.: 2109410-43-5
M. Wt: 352.8 g/mol
InChI Key: QXDLLJODESVEGF-UHFFFAOYSA-N
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Description

8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a triazole ring and a chlorobenzenesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Attachment of the Chlorobenzenesulfonyl Group: This step usually involves sulfonylation reactions using reagents like chlorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic core.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but could include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studying interactions with proteins or other biomolecules.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigating its efficacy in treating specific diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Pathways Involved: Could include signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures.

    Triazole-Containing Compounds: Other compounds featuring the triazole ring.

    Sulfonyl Chloride Derivatives: Compounds with sulfonyl chloride groups.

Uniqueness

    Structural Complexity: The combination of the bicyclic core, triazole ring, and sulfonyl group.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)19-12-4-5-13(19)10-14(9-12)20-17-6-7-18-20/h1-3,6-8,12-14H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDLLJODESVEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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